tert-butyl N-(2-fluorobenzenesulfonyl)carbamate
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Overview
Description
tert-Butyl N-(2-fluorobenzenesulfonyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The presence of the tert-butyl group and the 2-fluorobenzenesulfonyl moiety in this compound makes it particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluorobenzenesulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
tert-Butyl carbamate+2-fluorobenzenesulfonyl chloride→tert-Butyl N-(2-fluorobenzenesulfonyl)carbamate
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-fluorobenzenesulfonyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl group can be removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or amines can be used for substitution reactions.
Deprotection Reactions: Trifluoroacetic acid or other strong acids are commonly used for deprotection.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide can yield azido derivatives.
Deprotection Reactions: Removal of the tert-butyl group yields the free amine.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(2-fluorobenzenesulfonyl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is required during multi-step synthesis .
Industry: In the chemical industry, it is used in the production of various fine chemicals and intermediates .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-fluorobenzenesulfonyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The sulfonyl group enhances the stability of the carbamate, making it resistant to hydrolysis under mild conditions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Fluorenylmethoxycarbonyl (FMoc) carbamate
- Carboxybenzyl (CBz) carbamate
Uniqueness: tert-Butyl N-(2-fluorobenzenesulfonyl)carbamate is unique due to the presence of the 2-fluorobenzenesulfonyl group, which provides additional stability and reactivity compared to other carbamates .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and the chemical industry. Its unique structure and stability make it an invaluable tool for protecting amine groups during complex synthetic processes.
Properties
IUPAC Name |
tert-butyl N-(2-fluorophenyl)sulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAYIBVTCPIWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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